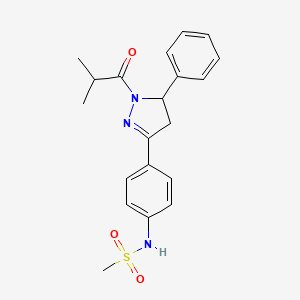

N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

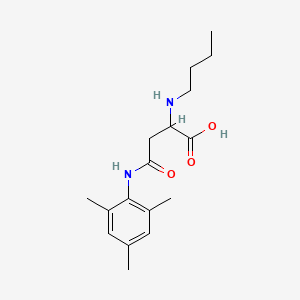

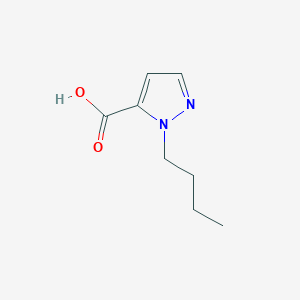

“N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound that contains a pyrazole scaffold . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Aplicaciones Científicas De Investigación

Interaction Studies and Solvent Effects

Research has examined the interactions of quinoxaline derivatives, including methanesulfonamide groups, in aqueous solutions, focusing on the effects of temperature and concentration. These studies provide insights into solute-solute and solute-solvent interactions, which are crucial for understanding the behavior of similar compounds in various environments (Raphael, Bahadur, & Ebenso, 2015).

Catalysis and Synthesis

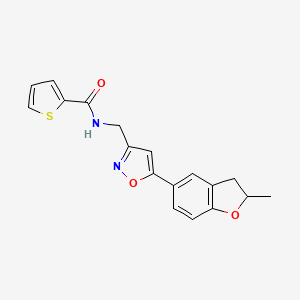

Methanesulfonamide groups have been explored for their roles in catalysis and synthesis. For example, the synthesis of 1-acetyl pyrazoles and their spectral correlations demonstrates the utility of methanesulfonamide derivatives in creating novel compounds with potential applications in material science and medicinal chemistry (Thirunarayanan & Sekar, 2014).

Structural Characterization

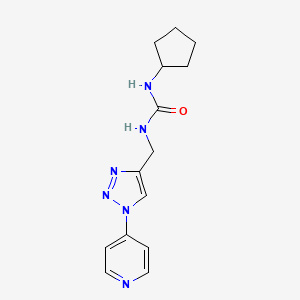

The structural study of nimesulide triazole derivatives, including methanesulfonamide groups, highlights the importance of substitution on supramolecular assembly. These studies contribute to the understanding of molecular geometry, intermolecular interactions, and the impact of structural modifications on the properties of compounds (Dey et al., 2015).

Inhibition Properties

Methanesulfonamide derivatives have been investigated for their inhibition properties. For instance, their roles in cyclooxygenase-2 (COX-2) inhibition highlight the potential of such compounds in therapeutic applications, emphasizing the relevance of the methanesulfonamide group in enhancing biological activity (Singh et al., 2004).

Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied for their adsorption characteristics and inhibition of mild steel corrosion. These compounds exhibit mixed-type inhibition properties, demonstrating the applicability of methanesulfonamide derivatives in corrosion protection (Olasunkanmi, Obot, & Ebenso, 2016).

Direcciones Futuras

The future directions for “N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields . As with all research, ongoing studies and advancements in technology will likely provide more insights into these compounds.

Propiedades

IUPAC Name |

N-[4-[2-(2-methylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-14(2)20(24)23-19(16-7-5-4-6-8-16)13-18(21-23)15-9-11-17(12-10-15)22-27(3,25)26/h4-12,14,19,22H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOPAFRJZIKTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)

![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2816592.png)

![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)